TR 428

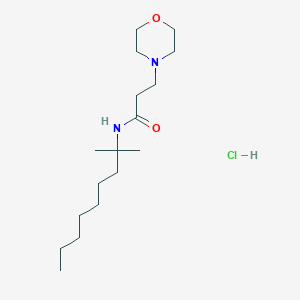

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111091-26-0 |

|---|---|

Molecular Formula |

C17H35ClN2O2 |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |

InChI |

InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |

InChI Key |

KEFMAYHVRUNWIR-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |

Canonical SMILES |

CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |

Other CAS No. |

111091-26-0 |

Synonyms |

TR 428 |

Origin of Product |

United States |

Foundational & Exploratory

Nesolicaftor: A Technical Guide to its Role in Amplifying CFTR Protein Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of nesolicaftor (B610333) (PTI-428), a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as an amplifier. Nesolicaftor's primary mechanism of action is to increase the cellular concentration of CFTR protein, representing a significant therapeutic strategy for cystic fibrosis (CF). This document details the underlying molecular pathways, summarizes key preclinical and clinical data, and provides methodologies for the experiments cited.

Introduction to Nesolicaftor and its Mechanism of Action

Nesolicaftor is an investigational small molecule developed to address the root cause of cystic fibrosis, a genetic disorder characterized by mutations in the CFTR gene that lead to deficient or dysfunctional CFTR protein. Unlike correctors and potentiators that aim to fix the conformation or enhance the function of existing CFTR protein, nesolicaftor acts as a CFTR amplifier, working upstream to increase the overall amount of CFTR protein produced by the cell.[1] Preclinical studies have indicated that nesolicaftor can nearly double the total amount of functional CFTR protein.[1]

The primary mechanism of nesolicaftor involves augmenting the levels of CFTR messenger RNA (mRNA). This leads to an increased template for protein synthesis, thereby boosting the production of the CFTR protein. This amplification of CFTR protein is beneficial across various CFTR mutations and is intended to be used in combination with other CFTR modulators like correctors and potentiators to achieve a more robust clinical effect.

Preclinical Data: Evidence of CFTR Amplification

In vitro studies using human bronchial epithelial (HBE) cells have been pivotal in elucidating the efficacy of nesolicaftor. These studies have demonstrated nesolicaftor's ability to significantly increase CFTR mRNA levels, leading to enhanced CFTR protein function, particularly in combination with other modulators.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into nesolicaftor's effects on CFTR expression and function.

| Experimental Model | Treatment | Metric | Result | Reference |

| Primary Human CF Bronchial Epithelial (CFBE) Cells (F508del homozygous) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) + Nesolicaftor (10 µM) | CFTR mRNA Expression | Nearly threefold increase compared to ETI alone | MDPI |

| Primary Human CFBE Cells (F508del homozygous) with TGF-β1 | ETI + Nesolicaftor (10 µM) + TGF-β1 | CFTR mRNA Expression | Nearly five-fold increase in TGF-β1 exposed cells | ResearchGate |

| Human Bronchial Epithelial Cells | Nesolicaftor | Functional CFTR Protein | Nearly double the total amount produced | [1] |

Table 1: Effect of Nesolicaftor on CFTR mRNA and Protein in Preclinical Models.

| Cell Line | Treatment Combination | Metric | Observed Effect | Reference |

| 16HBEge cells (F508del) | Lumacaftor/Ivacaftor (LI) + Nesolicaftor | F508del CFTR Function (Isc) | 70% relative increase compared to LI alone | MDPI |

| 16HBEge cells (F508del) | Tezacaftor/Ivacaftor (TI) + Nesolicaftor | F508del CFTR Function (Isc) | 29% relative increase compared to TI alone | MDPI |

Table 2: Functional Enhancement of Corrector/Potentiator Combinations by Nesolicaftor.

Clinical Trial Data

Nesolicaftor has been evaluated in several clinical trials, both as a monotherapy and in combination with other CFTR modulators. These trials have assessed its safety, tolerability, and efficacy in improving key clinical endpoints in CF patients.

Quantitative Data from Clinical Trials

The tables below present a summary of the significant outcomes from clinical studies involving nesolicaftor.

| Trial Identifier | Patient Population | Treatment Regimen | Primary Outcome | Result | Reference |

| Phase 2 (NCT02718495) | CF patients on Orkambi (lumacaftor/ivacaftor) | Nesolicaftor (50 mg) add-on | Change in ppFEV1 | 5.2 percentage point mean absolute improvement vs. placebo (p<0.05) | Proteostasis Therapeutics Announces Positive Clinical Results |

| Phase 1/2 (NCT03251092) | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | Change in ppFEV1 | 8 percentage point improvement vs. placebo at day 28 | [1] |

| Phase 1/2 (NCT03251092) | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | Change in Sweat Chloride | 29 mmol/L reduction vs. placebo at day 28 | [1] |

| Phase 1/2 (NCT03500263) | F508del homozygous | Dirocaftor + Posenacaftor (high-dose) + Nesolicaftor | Change in ppFEV1 | 5% increase from baseline at 14 days | [1] |

| Phase 1/2 (NCT03500263) | F508del homozygous | Dirocaftor + Posenacaftor (high-dose) + Nesolicaftor | Change in Sweat Chloride | 19 mmol/L reduction from baseline (24 mmol/L vs. placebo) | [1] |

Table 3: Efficacy of Nesolicaftor in Clinical Trials.

A key exploratory endpoint in a Phase 2 study was the change in CFTR protein expression in nasal epithelia. The results showed a positive increase in CFTR protein from baseline in subjects treated with nesolicaftor, with the change being consistent with in vitro HBE cell models.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of nesolicaftor.

Cell Culture of Primary Human Bronchial Epithelial Cells

Primary human bronchial epithelial cells homozygous for the F508del mutation were used. Cells were cultured on permeable supports at an air-liquid interface (ALI) for 4-6 weeks to achieve a well-differentiated, polarized epithelial monolayer.

Ussing Chamber Assay for CFTR Function

-

Objective: To measure CFTR-mediated ion transport (chloride secretion) across the epithelial monolayer.

-

Apparatus: Ussing chamber system.

-

Procedure:

-

The cultured epithelial monolayer on a permeable support was mounted in the Ussing chamber, separating the apical and basolateral chambers.

-

Both chambers were filled with a physiological salt solution and maintained at 37°C.

-

The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was measured.

-

To isolate CFTR-dependent current, the following sequential additions were made:

-

Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin (B1673556): Added to both chambers to raise intracellular cAMP levels and activate CFTR.

-

CFTRinh-172: A specific CFTR inhibitor, added to the apical chamber to confirm that the measured current was CFTR-dependent.

-

-

The change in Isc following forskolin stimulation and subsequent inhibition by CFTRinh-172 was quantified as a measure of CFTR function.

-

Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression

-

Objective: To quantify the relative abundance of CFTR mRNA in cell lysates.

-

Procedure:

-

Total RNA was extracted from cultured HBE cells treated with nesolicaftor, combination therapies, or vehicle control.

-

Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

qRT-PCR was carried out using primers specific for the CFTR gene and a reference housekeeping gene.

-

The relative expression of CFTR mRNA was calculated using the comparative Ct (ΔΔCt) method.

-

Western Blotting for CFTR Protein Expression

-

Objective: To detect and quantify the amount of CFTR protein in cell or tissue lysates.

-

Procedure:

-

Total protein was extracted from cell lysates or patient-derived materials (e.g., nasal epithelial cells).

-

Protein concentration was determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for CFTR.

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate was added, and the resulting signal was detected. The intensity of the bands corresponding to immature (Band B) and mature (Band C) CFTR protein was quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of nesolicaftor and the workflow of key experiments.

Caption: Proposed mechanism of action for nesolicaftor in increasing CFTR protein.

References

The CFTR Amplifier Nesolicaftor (PTI-428): A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesolicaftor, formerly known as PTI-428, is an investigational small molecule developed by Proteostasis Therapeutics for the treatment of cystic fibrosis (CF). It represents a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as "amplifiers." Unlike CFTR correctors and potentiators that act on the CFTR protein directly, Nesolicaftor targets the biogenesis of the CFTR protein at an earlier stage. Its mechanism of action involves increasing the amount of newly synthesized CFTR protein, thereby providing more substrate for other CFTR modulators to act upon. This technical guide provides an in-depth overview of the molecular target of Nesolicaftor within the CFTR pathway, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Molecular Target and Mechanism of Action

The direct molecular target of Nesolicaftor has been identified as the poly(rC)-binding protein 1 (PCBP1) .[1][2][3] PCBP1 is an RNA-binding protein that plays a role in regulating the stability and translation of its target mRNAs.[1][2]

The mechanism of action of Nesolicaftor in the CFTR pathway is as follows:

-

Binding to PCBP1: Nesolicaftor directly binds to PCBP1.[1][3]

-

Formation of a Complex with CFTR mRNA: The Nesolicaftor-PCBP1 complex exhibits an enhanced affinity for a consensus element located within the open reading frame of the CFTR mRNA.[2]

-

Stabilization and Enhanced Translation of CFTR mRNA: The binding of this complex to the CFTR mRNA stabilizes the transcript and increases its translational efficiency. This co-translational mechanism leads to a greater production of the CFTR protein.[1][2]

This "amplification" of CFTR protein levels is independent of the CFTR mutation, making Nesolicaftor a potentially valuable component of combination therapies for a wide range of CF patients, including those with the common F508del mutation.[4] By increasing the pool of available CFTR protein, Nesolicaftor is designed to work synergistically with CFTR correctors (which aid in the proper folding of the mutant protein) and potentiators (which enhance the channel gating function of the protein at the cell surface).

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Nesolicaftor from in vitro and clinical studies.

Table 1: In Vitro Efficacy of Nesolicaftor

| Assay | Cell Line | Treatment Conditions | Outcome | Reference |

| Ussing Chamber | Primary human bronchial epithelial cells (F508del homozygous) | Elexacaftor/Tezacaftor/Ivacaftor (ETI) + 10 µM Nesolicaftor for 24h | Nearly threefold increase in CFTR mRNA expression compared to ETI alone. | [2] |

| Ussing Chamber | 16HBE14o- cells expressing G542X-CFTR | 30 µM Nesolicaftor for 24h | Increased CFTR function. | [5] |

| Ussing Chamber | CFBE41o- cells expressing F508del-CFTR | Dose-dependent increase in F508del-CFTR function. | [5] |

Table 2: Clinical Efficacy of Nesolicaftor in Combination Therapies

| Trial Identifier | Patient Population | Treatment | Duration | Key Outcome | Reference |

| NCT02718495 | CF patients on Orkambi therapy | 50 mg Nesolicaftor (add-on) | 28 days | Improved lung function observed at two weeks and maintained. | [4] |

| NCT03251092 | F508del homozygous | Dirocaftor + Posenacaftor + Nesolicaftor | 28 days | 8 percentage point improvement in ppFEV1; 29 mmol/L reduction in sweat chloride vs. placebo. | [4] |

| NCT03500263 | F508del homozygous | Dirocaftor + high-dose Posenacaftor + Nesolicaftor | 14 days | Significant 5% increase in ppFEV1 from baseline. | [4] |

Note: Specific binding affinity (Kd) and EC50/IC50 values for Nesolicaftor are not consistently reported in the publicly available literature.

Signaling Pathway and Experimental Workflow Diagrams

Nesolicaftor's Mechanism of Action in the CFTR Pathway

Caption: Mechanism of action of Nesolicaftor in the CFTR biogenesis pathway.

Experimental Workflow for Assessing Nesolicaftor's Efficacy

Caption: A generalized experimental workflow for evaluating Nesolicaftor.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Nesolicaftor.

Quantitative Real-Time PCR (qPCR) for CFTR mRNA

This protocol is for the quantification of CFTR mRNA levels in response to Nesolicaftor treatment.

-

Cell Culture and Treatment:

-

Culture primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) under appropriate conditions.[1][2]

-

Treat cells with Nesolicaftor at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include vehicle-treated and other modulator-treated groups as controls.[2]

-

-

RNA Isolation:

-

Following treatment, wash cells with phosphate-buffered saline (PBS).

-

Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.[1]

-

-

Reverse Transcription:

-

Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CFTR, a fluorescent probe (e.g., TaqMan), and qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile would be an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.

-

Determine the cycle threshold (Ct) values for both CFTR and the housekeeping gene.

-

-

Data Analysis:

-

Calculate the relative expression of CFTR mRNA using the ΔΔCt method, normalizing the CFTR Ct values to the housekeeping gene Ct values and comparing the treated samples to the control samples.

-

Western Blot for CFTR Protein Expression

This protocol is used to assess the levels of immature (Band B) and mature (Band C) CFTR protein.

-

Cell Culture and Treatment:

-

As described in the qPCR protocol, treat cells with Nesolicaftor and appropriate controls.

-

-

Protein Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature a standardized amount of protein (e.g., 20-50 µg) in Laemmli sample buffer.

-

Separate the proteins by size on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Identify the immature (Band B, ~150-160 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures CFTR-dependent ion transport across an epithelial monolayer.

-

Cell Culture on Permeable Supports:

-

Seed primary HBE cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.[2]

-

Treat the differentiated cultures with Nesolicaftor and other modulators as required.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the cell monolayer in an Ussing chamber system.

-

Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution), maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the Isc.

-

Perform a sequential addition of pharmacological agents to isolate CFTR-dependent currents:

-

Amiloride: Add to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin (or other cAMP agonist): Add to stimulate CFTR activity.

-

CFTR Potentiator (e.g., Ivacaftor): Add to maximally activate CFTR channels at the membrane.

-

CFTR inhibitor (e.g., CFTRinh-172): Add to confirm that the measured current is CFTR-specific.

-

-

-

Data Analysis:

-

Calculate the change in Isc in response to the CFTR agonist and inhibitor.

-

Compare the magnitude of the CFTR-dependent Isc between different treatment groups to determine the effect of Nesolicaftor on CFTR function.[2]

-

Conclusion

Nesolicaftor (PTI-428) is a first-in-class CFTR amplifier that targets PCBP1 to increase the production of CFTR protein. By stabilizing CFTR mRNA and enhancing its translation, Nesolicaftor provides a greater abundance of CFTR protein for subsequent correction and potentiation by other CFTR modulators. This unique mechanism of action holds promise for improving the efficacy of combination therapies for cystic fibrosis, particularly for patients with the F508del mutation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nesolicaftor and other CFTR amplifiers in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Nesolicaftor: A Technical Guide for CF Researchers

An In-depth Review of the First-in-Class CFTR Amplifier for the Treatment of Cystic Fibrosis

For Immediate Release

BOSTON, December 12, 2025 – This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, Nesolicaftor represents a novel therapeutic strategy for cystic fibrosis (CF) by increasing the amount of CFTR protein, thereby offering a potential new component for combination therapies. This document is intended for researchers, scientists, and drug development professionals in the field of CF.

Introduction to Nesolicaftor and its Novel Mechanism of Action

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional or insufficient amount of the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Current CFTR modulator therapies, including correctors and potentiators, aim to improve the function of the mutant protein. Nesolicaftor introduces a new modality—amplification—by targeting the biogenesis of the CFTR protein itself.

Nesolicaftor acts as a CFTR amplifier by selectively increasing the expression of the CFTR protein.[1] Its mechanism involves binding to the poly(rC)-binding protein 1 (PCBP1). This interaction enhances the stability of the CFTR mRNA, leading to increased translation and a greater abundance of both immature and mature CFTR protein.[2] Preclinical studies in human bronchial epithelial cells have demonstrated that Nesolicaftor can nearly double the total amount of functional CFTR protein produced.[3] This mechanism is independent of the specific CF-causing mutation, suggesting a broad potential for use in combination with other CFTR modulators.[3]

Preclinical Evaluation

In Vitro Efficacy

Preclinical investigations in human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation, have shown that Nesolicaftor significantly increases the levels of CFTR mRNA and protein. One study reported a nearly threefold increase in CFTR mRNA expression in primary human CF bronchial epithelial (CFBE) cells treated with Nesolicaftor in combination with the triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI).[4]

Table 1: Summary of Preclinical In Vitro Data

| Cell Type | Treatment | Endpoint | Result | Citation |

| Human Bronchial Epithelial Cells | Nesolicaftor | Functional CFTR Protein | Nearly doubled | [3] |

| Primary Human CFBE Cells (F508del homozygous) | Nesolicaftor + ETI | CFTR mRNA Expression | Nearly threefold increase | [4] |

Preclinical Safety

A 28-day non-GLP preclinical toxicology study in non-human primates demonstrated a favorable safety and tolerability profile for Nesolicaftor, supporting its advancement into clinical development.[5]

Clinical Development

Nesolicaftor has been evaluated in several clinical trials, both as a monotherapy and as part of a combination regimen with CFTR correctors and potentiators.

Phase 1/2 Clinical Trial (NCT02718495)

This three-part study assessed the safety and tolerability of Nesolicaftor in CF patients with various mutations. Initial results from the second part of the study, where patients on a stable regimen of Orkambi (lumacaftor/ivacaftor) received 50 mg of Nesolicaftor for 28 days, showed an improvement in lung function compared to those taking Orkambi alone.[3] These improvements were observed after two weeks and sustained through day 28.[3] The treatment was generally well-tolerated with no serious adverse events reported.[3]

Phase 1/2 Clinical Trial in Combination with Dirocaftor and Posenacaftor (NCT03251092 & NCT03500263)

A triple combination of Nesolicaftor (amplifier), Posenacaftor (corrector), and Dirocaftor (potentiator) was evaluated in patients with CF.

In a Phase 1/2 trial (NCT03251092), preliminary results for patients with two copies of the F508del mutation receiving the triple combination for 28 days showed a mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8 percentage points and a reduction in sweat chloride levels of 29 mmol/L compared to the placebo group.[5]

Another Phase 1/2 trial (NCT03500263) in 31 CF patients with two copies of the F508del mutation evaluated the triple combination for 14 days. The high-dose Posenacaftor group demonstrated a significant 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19 mmol/L from baseline (24 mmol/L compared to placebo).[3]

Table 2: Summary of Clinical Trial Efficacy Data

| Trial ID | Patient Population | Treatment | Duration | Change in ppFEV1 | Change in Sweat Chloride | Citation |

| NCT03251092 | F508del homozygous | Nesolicaftor + Dirocaftor + Posenacaftor | 28 days | +8 percentage points (vs. placebo) | -29 mmol/L (vs. placebo) | [5] |

| NCT03500263 | F508del homozygous | Nesolicaftor + Dirocaftor + Posenacaftor (high-dose) | 14 days | +5% (from baseline) | -19 mmol/L (from baseline), -24 mmol/L (vs. placebo) | [3] |

Phase 2 Clinical Trial with Tezacaftor/Ivacaftor (NCT03591094)

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of Nesolicaftor as an add-on therapy to Symdeko (tezacaftor/ivacaftor) in 40 CF patients homozygous for the F508del mutation.[3] While the study was completed, detailed results have not been fully published.[3]

Experimental Protocols and Methodologies

Ussing Chamber Assay for CFTR Function

The function of the CFTR channel in response to Nesolicaftor and other modulators is assessed using Ussing chamber electrophysiology on primary human bronchial epithelial cell cultures.

-

Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, polarized epithelium.

-

Ussing Chamber Setup: The permeable supports with the cell monolayer are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chambers are filled with a physiological buffer solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

-

Experimental Procedure:

-

Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin is then added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.

-

A CFTR potentiator (e.g., ivacaftor) is often added to maximize channel gating.

-

Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent. The change in Isc following the addition of the inhibitor represents the CFTR-mediated current.

-

Western Blot for CFTR Protein Quantification

Western blotting is used to determine the levels of immature (band B) and mature (band C) CFTR protein.

-

Cell Lysis: Human bronchial epithelial cells (e.g., 16HBE14o-) are lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CFTR. A typical dilution for a polyclonal anti-CFTR antibody is 1:1000.[6]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Loading Control: The membrane is also probed with an antibody against a housekeeping protein (e.g., β-actin or β-tubulin) to ensure equal protein loading.

References

- 1. Degradation of CFTR by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cff.org [cff.org]

- 3. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 6. Cell culture models demonstrate that CFTR dysfunction leads to defective fatty acid composition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Amplifiers: A Technical Guide to PTI-428's Effect on F508del-CFTR Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF), a life-threatening autosomal recessive disorder, is primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation. This results in a significant reduction of functional CFTR channels at the apical surface of epithelial cells. While correctors and potentiators have paved the way for treating CF, a novel class of CFTR modulators, known as amplifiers, offers a new therapeutic strategy. This technical guide provides an in-depth analysis of PTI-428 (nesolicaftor), a first-in-class CFTR amplifier, and its specific effects on the processing of the F508del-CFTR protein. We will delve into its mechanism of action, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: The Challenge of F508del-CFTR Protein Processing

The F508del mutation disrupts the normal biogenesis of the CFTR protein.[1][2] The misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, preventing its trafficking to the cell surface where it would normally function as a chloride ion channel.[1][2] This leads to the severe multi-organ pathology characteristic of CF.

CFTR modulators have revolutionized CF treatment. Correctors are small molecules that partially rescue the folding and trafficking of F508del-CFTR, while potentiators enhance the channel gating function of CFTR proteins that do reach the cell surface.[1] PTI-428 represents a third and distinct class of modulator: an amplifier .[3] Amplifiers work upstream of correctors and potentiators by increasing the amount of CFTR protein available for processing.[4]

Mechanism of Action: PTI-428 Amplifies CFTR Protein Production

PTI-428's unique mechanism of action targets the very beginning of the CFTR protein production pathway. It acts co-translationally to enhance the biosynthesis of the CFTR protein.[4]

The key steps are as follows:

-

Binding to PCBP1: PTI-428 directly binds to the poly(rC)-binding protein 1 (PCBP1).[4]

-

Enhanced CFTR mRNA Stability: This binding event, which shows enhanced affinity in the presence of RNA, specifically stabilizes the CFTR mRNA transcript.[4]

-

Increased Protein Translation: The increased stability of the CFTR mRNA leads to a greater yield of CFTR protein from the translational machinery.[4]

This amplification of CFTR protein production provides a larger pool of F508del-CFTR for correctors to act upon, thereby increasing the potential for rescue and functional restoration at the cell surface.

Signaling Pathway Diagram

Caption: Mechanism of action of PTI-428 on F508del-CFTR biosynthesis.

Quantitative Data on the Effects of PTI-428

The efficacy of PTI-428 has been evaluated in both preclinical models and clinical trials involving CF patients with the F508del mutation.

Table 1: Preclinical Efficacy of PTI-428 in Human Bronchial Epithelial (HBE) Cells

| Experimental Model | Treatment | Outcome Measure | Result | Citation |

| Primary HBE cells from F508del homozygous patients | PTI-428 | Functional CFTR protein | Nearly double the amount produced | [3] |

| Primary CFBE cells homozygous for F508del | ETI + Nesolicaftor (10 µM) for 24h | CFTR mRNA expression | Nearly threefold increase compared to ETI alone | [5] |

| Primary CFBE cells homozygous for F508del | ETI + Nesolicaftor (10 µM) for 24h | ETI-corrected F508del CFTR function | Significant increase | [5] |

Table 2: Clinical Efficacy of PTI-428 in F508del Homozygous Patients

| Clinical Trial Identifier | Treatment Regimen | Duration | Key Efficacy Endpoints | Result | Citation |

| NCT02718495 | 50 mg PTI-428 as add-on to Orkambi® | 28 days | Change in ppFEV1 from baseline | Maintained improvement observed at 2 weeks | [3] |

| NCT03251092 | Dirocaftor + Posenacaftor + Nesolicaftor | 28 days | Change in ppFEV1 from placebo | 8 percentage point improvement | [3][6] |

| Change in sweat chloride from placebo | 29 mmol/L reduction | [3][6] | |||

| NCT03500263 | Triple combination with high-dose posenacaftor | 14 days | Change in ppFEV1 from baseline | 5% increase | [3] |

| Change in sweat chloride from placebo | 24 mmol/L reduction | [3] | |||

| NCT03591094 | PTI-428 as add-on to Symdeko® | 28 days | Safety and tolerability | Well-tolerated | [3][7] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of PTI-428 on F508del-CFTR protein processing.

Western Blotting for CFTR Protein Expression and Maturation

This protocol is used to quantify the total amount of CFTR protein and to assess its maturation state by differentiating between the core-glycosylated (Band B, immature) and complex-glycosylated (Band C, mature) forms. An increase in the Band C to Band B ratio indicates improved protein processing.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of CFTR maturation.

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR to confluence. Treat cells with the desired concentrations of PTI-428 or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.

-

SDS-PAGE: Separate the protein lysates on a low-percentage (e.g., 6-7.5%) Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis of Band B (~150 kDa) and Band C (~170 kDa). Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity at the cell surface.

Protocol:

-

Cell Culture: Grow F508del-CFTR expressing HBE cells on permeable supports until a confluent and differentiated monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Pharmacological Modulation:

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical chamber.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the apical and basolateral chambers.

-

Inhibit CFTR function with a specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis: Calculate the change in Isc in response to the CFTR agonist as a measure of CFTR channel function.

Immunofluorescence for CFTR Localization

This microscopy technique visualizes the subcellular localization of the CFTR protein, allowing for a qualitative assessment of its trafficking to the apical membrane.

Protocol:

-

Cell Culture and Fixation: Grow HBE cells on permeable supports or coverslips. After treatment with PTI-428, fix the cells with 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Antibody Staining: Incubate the cells with a primary antibody against CFTR. Follow this with incubation with a fluorescently labeled secondary antibody. Co-stain for cellular markers, such as a tight junction protein (e.g., ZO-1) to delineate the apical membrane, and a nuclear stain (e.g., DAPI).

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Qualitatively assess the co-localization of the CFTR signal with the apical membrane marker.

Conclusion

PTI-428 (nesolicaftor) represents a significant advancement in the field of CFTR modulators. As a CFTR amplifier, its unique mechanism of action, which involves the stabilization of CFTR mRNA via interaction with PCBP1, leads to increased production of the F508del-CFTR protein.[4] This provides a greater substrate pool for corrector drugs, ultimately enhancing the amount of functional CFTR at the cell surface. The preclinical and clinical data summarized in this guide demonstrate the potential of PTI-428, particularly as part of a combination therapy, to improve clinical outcomes for individuals with cystic fibrosis homozygous for the F508del mutation. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the effects of PTI-428 and other novel CFTR modulators. The continued exploration of amplifier molecules like PTI-428 holds great promise for the development of even more effective therapeutic strategies for cystic fibrosis.

References

- 1. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Delivery to 25% of Surface Epithelial Cells Restores Normal Rates of Mucus Transport to Human Cystic Fibrosis Airway Epithelium | PLOS Biology [journals.plos.org]

- 3. physiologicinstruments.com [physiologicinstruments.com]

- 4. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

An In-depth Technical Guide to the Pharmacology of CFTR Amplifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) amplifiers, a novel class of CFTR modulators. This document details their mechanism of action, summarizes available quantitative data, and provides detailed experimental protocols for their evaluation, tailored for researchers, scientists, and professionals in drug development.

Core Concept: What Are CFTR Amplifiers?

CFTR amplifiers are a distinct class of CFTR modulators that function by increasing the cellular abundance of CFTR protein.[1] Unlike correctors, which aid in the folding and trafficking of mutant CFTR, or potentiators, which enhance the channel gating of CFTR at the cell surface, amplifiers work upstream to boost the overall amount of CFTR protein available for correction and potentiation.[2][3] This makes them a crucial component of combination therapies for cystic fibrosis (CF), particularly for mutations that lead to reduced protein production.[1]

The primary mechanism of action for CFTR amplifiers involves increasing the stability and translational efficiency of CFTR messenger RNA (mRNA).[4] By stabilizing the CFTR transcript, amplifiers lead to a greater number of mRNA molecules available for translation into protein. This increased availability of CFTR protein, including mutant forms like F508del-CFTR, provides a larger substrate pool for corrector and potentiator drugs to act upon, thereby enhancing their therapeutic effect.[1][2]

Key CFTR Amplifiers and Quantitative Data

While the field of CFTR amplifiers is still emerging, several key compounds have been identified and characterized. The most extensively studied are the preclinical compound PTI-CH and the clinical candidate nesolicaftor (PTI-428) .

| Compound | Class | Mechanism of Action | Quantitative Effect | Clinical Significance |

| PTI-CH | Preclinical CFTR Amplifier | Increases CFTR mRNA stability. | Increases CFTR mRNA levels by approximately 1.5- to 2-fold in human bronchial epithelial cells.[5] | Proof-of-concept for the amplifier mechanism; demonstrates synergy with correctors and potentiators in preclinical models. |

| Nesolicaftor (PTI-428) | Investigational CFTR Amplifier | Increases the amount of CFTR protein.[2][3] | In preclinical studies, nearly doubled the amount of functional CFTR protein.[2] In a Phase 2 trial of a triple combination therapy (dirocaftor/posenacaftor/nesolicaftor) in patients homozygous for the F508del mutation, an 8 percentage point improvement in percent predicted forced expiratory volume in 1 second (ppFEV1) and a 29 mmol/L reduction in sweat chloride concentration were observed compared to placebo.[1] A dose-dependent increase in F508del-CFTR function has been observed, with a 30 µM concentration showing increased function in cell-based assays.[6] | Granted Breakthrough Therapy and Orphan Drug designations by the FDA.[2] Currently under investigation in clinical trials as part of combination therapies.[3] |

Signaling Pathways and Molecular Interactions

The mechanism of action of CFTR amplifiers involves intricate interactions with cellular machinery that regulates mRNA stability and translation. A key signaling pathway identified for some amplifiers involves the poly(rC)-binding protein 1 (PCBP1) .

Amplifiers have been shown to bind directly to PCBP1. This binding event is thought to enhance the interaction of PCBP1 with specific consensus elements within the CFTR mRNA sequence. This stabilized interaction is believed to protect the CFTR mRNA from degradation and promote its association with polysomes, thereby increasing the efficiency of its translation into protein.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of CFTR amplifiers.

Western Blot Analysis for CFTR Protein Quantification

This protocol is designed to quantify the increase in both immature (Band B) and mature (Band C) CFTR protein levels following treatment with a CFTR amplifier.

Experimental Workflow:

Materials:

-

CFTR-expressing epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)

-

Cell culture medium and supplements

-

CFTR amplifier compound (e.g., nesolicaftor)

-

Lysis Buffer (RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (6% acrylamide)

-

PVDF membranes

-

Blocking Buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-CFTR antibody (e.g., clone 596)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate epithelial cells and grow to 80-90% confluency. Treat cells with the CFTR amplifier at various concentrations (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 24 hours.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer.

-

SDS-PAGE and Transfer: Separate proteins on a 6% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.

-

Perform densitometry analysis to quantify the intensity of CFTR Band B (immature) and Band C (mature).

-

Ussing Chamber Electrophysiology

This protocol measures the effect of CFTR amplifiers on ion transport across polarized epithelial cell monolayers.

Experimental Workflow:

Materials:

-

Polarized human bronchial epithelial (HBE) cells cultured on permeable supports

-

Ussing chamber system with voltage-clamp amplifier

-

Krebs-Ringer bicarbonate solution

-

CFTR amplifier (e.g., 10 µM nesolicaftor)[7]

-

Amiloride (100 µM)

-

Forskolin (10 µM)

-

CFTR potentiator (e.g., 1 µM ivacaftor)

-

CFTR inhibitor (e.g., 20 µM CFTRinh-172)

Procedure:

-

Cell Culture and Pre-treatment: Culture HBE cells on permeable supports until a polarized monolayer is formed. Pre-incubate the cells with the CFTR amplifier or vehicle control for 24 hours.[7]

-

Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers containing pre-warmed and gassed Krebs-Ringer bicarbonate solution.

-

Electrophysiological Recordings:

-

Equilibrate the tissues and measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

-

Add forskolin to the apical and basolateral chambers to activate CFTR through cAMP stimulation.

-

Add a CFTR potentiator to the apical chamber to maximize channel gating.

-

Add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: Calculate the change in Isc in response to each compound. The amplifier's effect is determined by the increased forskolin- and potentiator-stimulated Isc compared to the vehicle-treated control.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a three-dimensional cell culture model.

Experimental Workflow:

Materials:

-

Patient-derived intestinal organoids

-

Basement membrane matrix (e.g., Matrigel)

-

Organoid culture medium

-

CFTR amplifier

-

Calcein Green AM

-

Forskolin (5 µM)

-

Live-cell imaging system

Procedure:

-

Organoid Culture and Plating: Culture and expand patient-derived intestinal organoids. Plate the organoids in a basement membrane matrix in a 96-well plate.

-

Amplifier Treatment: Treat the organoids with the CFTR amplifier or vehicle control for 24 hours.

-

Assay Preparation: Stain the organoids with Calcein Green AM to visualize them.

-

Forskolin Stimulation and Imaging: Replace the medium with a medium containing forskolin. Immediately begin live-cell imaging to monitor the swelling of the organoids over time (e.g., for 1-2 hours).

-

Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The area under the curve (AUC) is calculated as a measure of CFTR function. An increased AUC in amplifier-treated organoids compared to controls indicates a positive effect.[5]

Conclusion

CFTR amplifiers represent a promising therapeutic strategy for cystic fibrosis by increasing the amount of CFTR protein available for other modulators. This in-depth guide provides a foundational understanding of their pharmacology, supported by available quantitative data and detailed experimental protocols. As research in this area progresses, the methodologies outlined here will be crucial for the continued discovery and development of novel and more effective CFTR amplifier compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. physiologicinstruments.com [physiologicinstruments.com]

- 5. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]

Nesolicaftor's Impact on CFTR mRNA Stability and Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (B610333) (formerly PTI-428) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier designed to increase the amount of functional CFTR protein. This technical guide provides an in-depth analysis of nesolicaftor's mechanism of action, with a specific focus on its impact on CFTR messenger RNA (mRNA) stability and translation. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents the underlying molecular pathways. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Cystic fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, leading to a deficiency of functional CFTR protein at the cell surface. While CFTR modulators like correctors and potentiators have significantly improved clinical outcomes, there is an ongoing need for therapies that can augment the production of the CFTR protein itself. Nesolicaftor is an investigational CFTR amplifier that has been shown to increase the levels of newly synthesized CFTR protein, independent of the specific CF-causing mutation.[1] This amplification effect is achieved by enhancing the stability and translation of CFTR mRNA.

Mechanism of Action: Enhancing CFTR mRNA Stability and Translation

Nesolicaftor's primary mechanism of action involves the stabilization of CFTR mRNA and the enhancement of its translation into protein.[2] This is accomplished through a direct interaction with the poly(rC)-binding protein 1 (PCBP1).[2] PCBP1 is an RNA-binding protein that recognizes and binds to specific consensus sequences within the CFTR mRNA, thereby promoting its stability and translational efficiency.[2] By binding to PCBP1, nesolicaftor is thought to enhance this stabilizing interaction, leading to an increased half-life of the CFTR transcript and a greater yield of CFTR protein from each mRNA molecule.

Signaling Pathway

The proposed signaling pathway for nesolicaftor's action is depicted below. Nesolicaftor enters the cell and binds to PCBP1. This complex then exhibits enhanced binding to the CFTR mRNA, leading to its stabilization and increased translation by the ribosome, ultimately resulting in a higher quantity of CFTR protein.

Quantitative Data

The following tables summarize the quantitative effects of nesolicaftor on CFTR mRNA levels and protein function as reported in preclinical studies.

Table 1: Effect of Nesolicaftor on CFTR mRNA Expression

| Cell Type | Treatment Condition | Fold Increase in CFTR mRNA (vs. Control) | Reference |

| Primary Human F508del CF Bronchial Epithelial (CFBE) Cells | Elexacaftor/Tezacaftor/Ivacaftor (B1684365) (ETI) + Nesolicaftor (10 µM) | ~3-fold (vs. ETI alone) | [3] |

| Primary Human F508del CFBE Cells | ETI + TGF-β1 + Nesolicaftor (10 µM) | ~5-fold (vs. ETI + TGF-β1) | [3] |

Table 2: Effect of Nesolicaftor on CFTR-Dependent Ion Transport

| Cell Type | Treatment Condition | Change in CFTR-dependent Isc | Reference |

| Primary Human F508del CFBE Cells | ETI + Nesolicaftor (10 µM) | Significant increase vs. ETI alone | [3] |

| Primary Human F508del CFBE Cells | ETI + TGF-β1 + Nesolicaftor (10 µM) | Reversal of TGF-β1-induced reduction | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of nesolicaftor.

Cell Culture of Primary Human Bronchial Epithelial Cells

A critical component of studying nesolicaftor's effects is the use of relevant cell models, such as primary human bronchial epithelial (HBE) cells.

Workflow for HBE Cell Culture:

Detailed Protocol:

-

Cell Isolation: Isolate primary HBE cells from human lung tissue explants.

-

Seeding: Seed the isolated cells onto permeable supports (e.g., Transwell® inserts) coated with a suitable extracellular matrix protein.

-

Expansion: Culture the cells in a submerged state with appropriate growth media until they reach confluency.

-

Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a pseudostratified mucociliary epithelium.

-

Differentiation: Maintain the ALI cultures for 4-6 weeks, changing the basolateral medium every 2-3 days.

-

Treatment: Treat the differentiated cultures with nesolicaftor, typically at a concentration of 10 µM, in combination with other CFTR modulators as required by the experimental design.

CFTR mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the changes in CFTR mRNA levels following treatment with nesolicaftor.

Detailed Protocol:

-

RNA Isolation: Isolate total RNA from treated and untreated HBE cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a CFTR-specific TaqMan probe and primers, along with a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression.

Measurement of CFTR Function using Ussing Chambers

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial tissues.

Workflow for Ussing Chamber Assay:

Detailed Protocol:

-

Chamber Setup: Mount the permeable supports with the differentiated HBE cells in Ussing chambers.

-

Equilibration: Bathe both the apical and basolateral sides with a physiological Ringer's solution and apply a voltage clamp to measure the short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.

-

CFTR Activation and Potentiation: Sequentially add forskolin (to activate CFTR) and a potentiator like ivacaftor (to maximize channel opening) to the apical chamber.

-

CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent.

-

Data Acquisition: Record the changes in Isc at each step to determine the magnitude of CFTR-mediated ion transport.

Assessment of CFTR mRNA Stability (Actinomycin D Chase Assay)

This assay is used to determine the half-life of CFTR mRNA.

Detailed Protocol:

-

Cell Treatment: Treat HBE cells with nesolicaftor or a vehicle control for a predetermined period.

-

Transcription Inhibition: Add actinomycin (B1170597) D to the culture medium to block new mRNA synthesis.

-

Time-Course RNA Isolation: Isolate total RNA from the cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

-

RT-qPCR: Perform RT-qPCR to quantify the amount of remaining CFTR mRNA at each time point.

-

Half-Life Calculation: Plot the percentage of remaining CFTR mRNA against time and calculate the mRNA half-life.

Nesolicaftor-PCBP1 Binding Assay (Co-Immunoprecipitation)

This assay is used to confirm the interaction between nesolicaftor and PCBP1.

Detailed Protocol:

-

Cell Lysis: Lyse HBE cells treated with nesolicaftor or a vehicle control in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against PCBP1 that is coupled to magnetic or agarose (B213101) beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody that can detect nesolicaftor (if a tagged version is used) or by mass spectrometry to identify interacting partners.

Conclusion

Nesolicaftor represents a novel therapeutic strategy for CF that targets the fundamental process of CFTR protein production. By stabilizing CFTR mRNA and enhancing its translation through a direct interaction with PCBP1, nesolicaftor has the potential to increase the amount of functional CFTR protein at the cell surface. The preclinical data presented in this guide demonstrate a significant increase in CFTR mRNA levels and a corresponding enhancement of CFTR-mediated ion transport. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the mechanism and therapeutic potential of nesolicaftor and other CFTR amplifiers.

References

PTI-428 (Nesolicaftor): A Preclinical Technical Overview of a Novel CFTR Amplifier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical safety and efficacy data for PTI-428 (nesolicaftor), a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Developed by Proteostasis Therapeutics, PTI-428 represents a novel therapeutic approach to treating cystic fibrosis (CF) by increasing the amount of CFTR protein, thereby amplifying the effects of other CFTR modulators.

Mechanism of Action: Enhancing CFTR Protein Production

PTI-428, an orally bioavailable small molecule, works by a distinct and complementary mechanism to existing CFTR correctors and potentiators.[1][2] Its primary mode of action is to selectively increase the biosynthesis of the CFTR protein.[3] This is achieved through the binding of PTI-428 to the poly(rC)-binding protein 1 (PCBP1).[2] The binding of PTI-428 to PCBP1 enhances the stability of the CFTR messenger RNA (mRNA) and increases its translational efficiency.[2] This leads to a greater production of both wild-type and mutant CFTR protein, providing more substrate for corrector and potentiator drugs to act upon.[1][2]

Preclinical Efficacy of PTI-428

The efficacy of PTI-428 has been evaluated in various in vitro models, primarily utilizing human bronchial epithelial (HBE) cells, which are considered the gold standard for assessing CFTR function.[1]

In Vitro Efficacy Data

| Experimental System | Key Findings | Reference |

| Human Bronchial Epithelial (HBE) Cells | Nearly doubled the total amount of functional CFTR protein. | [3] |

| HBE Cell Ussing Functional Assays | Increased CFTR function as a standalone treatment. | [1] |

| HBE Cell Ussing Functional Assays with Correctors/Potentiators | Nearly doubled the efficacy of CFTR modulating agents (correctors and potentiators). | [1] |

digraph "In_Vitro_Efficacy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"HBE_Culture" [label="Culture of Human Bronchial\nEpithelial (HBE) Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "PTI_Treatment" [label="Treatment with PTI-428\n(with/without other modulators)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ussing_Chamber" [label="Ussing Chamber Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Measurement of CFTR-mediated\nChloride Current", fillcolor="#34A853", fontcolor="#FFFFFF"];

"HBE_Culture" -> "PTI_Treatment" [color="#202124"]; "PTI_Treatment" -> "Ussing_Chamber" [color="#202124"]; "Ussing_Chamber" -> "Data_Analysis" [color="#202124"]; }

Diagram 2: In Vitro Efficacy Experimental Workflow ### Preclinical Safety ProfileThe preclinical safety of PTI-428 has been evaluated in non-human primates. While detailed quantitative data from these studies are not publicly available, the overall findings indicate a favorable safety profile.

Non-Clinical Toxicology Summary

Study Type Species Duration Key Findings Reference Non-GLP Toxicology Non-human primates 28 days Favorable safety and tolerability profile. [1] It is important to note that for regulatory submissions, a comprehensive toxicology package is required. An example from a non-clinical review of a different therapeutic agent highlights the type of data that would be generated, including the No-Observed-Adverse-Effect-Level (NOAEL), characterization of any clinical signs of toxicity, and effects on clinical chemistry and histopathology.

Experimental Protocols#### In Vitro Efficacy Assessment in Human Bronchial Epithelial (HBE) Cells using Ussing Chamber

This protocol provides a representative method for assessing the in vitro efficacy of PTI-428 on CFTR functionin HBE cells.

1. Cell Culture:

- Primary HBE cells are obtained from donor lungs and cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium. * Alternatively, immortalized HBE cell lines (e.g., CFBE41o-) can be used. 2. Treatment:

- The differentiated HBE cell cultures are treated with PTI-428 at various concentrations, with or without other CFTR modulators (correctors and/or potentiators). A vehicle control is run in parallel.

- The incubation period is typically 24-48 hours.

3. Ussing Chamber Assay:

- The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber.

- The chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C.

- The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

- A typical experimental sequence involves: * Addition of a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption. * Addition of a CFTR activator (e.g., forskolin) to stimulate CFTR-mediated chloride secretion. * Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.

4. Data Analysis:

- The change in Isc in response to the CFTR activator and inhibitor is calculated to quantify CFTR function.

- The effect of PTI-428 is determined by comparing the CFTR-mediated Isc in treated versus untreated cells.

Mechanism of Action Studies

The interaction between PTI-428 and PCBP1 and the subsequent effects on CFTR mRNA were elucidated through a series of biochemical and molecular biology techniques. [2]

- Pulldown Assays: Chemical proteomics with PTI-428-conjugated beads were used to identify interacting proteins from HBE cell lysates, which identified PCBP1. [2]* Quantitative Real-Time PCR (qRT-PCR): The abundance and stability of CFTR mRNA in HBE cells treated with PTI-428 were quantified to demonstrate the stabilizing effect of the compound on the transcript. [2]

Conclusion

The preclinical data for PTI-428 (nesolicaftor) demonstrate a novel mechanism of action as a CFTR amplifier, resulting in increased CFTR protein levels and enhanced function, particularly in combination with other CFTR modulators. The available safety data from a non-human primate study suggest a favorable profile. While detailed quantitative preclinical safety and in vivo efficacy data are not extensively published, the strong in vitro efficacy data provided a solid rationale for its advancement into clinical development. Further research and publication of detailed preclinical findings will be valuable for the scientific community to fully understand the therapeutic potential of this new class of CFTR modulators.

References

In Vitro Characterization of Nesolicaftor's Amplifying Effect on CFTR Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesolicaftor (PTI-428) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as an amplifier. Unlike correctors and potentiators that target the CFTR protein directly, Nesolicaftor works by a distinct mechanism to increase the amount of CFTR protein available for processing and trafficking to the cell surface. This technical guide provides an in-depth overview of the in vitro characterization of Nesolicaftor's amplifying effect, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to Nesolicaftor: A CFTR Amplifier

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional or insufficient amount of CFTR protein, an anion channel critical for ion and fluid homeostasis in epithelial tissues. CFTR modulators are a class of drugs that aim to restore the function of the mutated CFTR protein. These are broadly categorized as:

-

Correctors: Improve the processing and trafficking of misfolded CFTR protein to the cell surface.

-

Potentiators: Enhance the channel gating function of CFTR protein at the cell surface.

-

Amplifiers: Increase the amount of CFTR protein by targeting cellular pathways involved in its synthesis and stability.

Nesolicaftor is a first-in-class CFTR amplifier. It has been shown to increase the amount of CFTR protein produced, making it a promising candidate for combination therapy with correctors and potentiators to achieve a more robust clinical response in individuals with CF. Preclinical studies in human bronchial epithelial cells have suggested that Nesolicaftor can nearly double the total amount of functional CFTR protein.[1] This amplifying effect is considered to be genotype-independent, suggesting potential benefits for a wide range of CFTR mutations.[1]

Mechanism of Action: Enhancing CFTR mRNA Stability

Nesolicaftor exerts its amplifying effect by modulating the stability of the CFTR messenger RNA (mRNA).[2] The proposed mechanism involves the interaction of Nesolicaftor with the Poly(rC)-binding protein 1 (PCBP1).[2] PCBP1 is an RNA-binding protein that can bind to consensus sequences within the CFTR mRNA, thereby promoting its stabilization and translation into protein.[2] By enhancing the interaction between PCBP1 and CFTR mRNA, Nesolicaftor leads to an increased intracellular pool of CFTR protein available for correction and potentiation by other modulators.

In Vitro Efficacy of Nesolicaftor

The amplifying effect of Nesolicaftor has been characterized in various in vitro models, primarily using human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.

Ussing Chamber Assays

Ussing chamber assays are a gold-standard method for measuring ion transport across epithelial tissues. In the context of CFTR research, these assays are used to quantify the function of the CFTR channel by measuring the short-circuit current (Isc), a direct measure of ion flow.

In studies using primary human CF bronchial epithelial (CFBE) cells with the F508del mutation, Nesolicaftor has been shown to significantly augment the function of corrected F508del-CFTR. When used in combination with the triple combination therapy elexacaftor/tezacaftor/ivacaftor (ETI), Nesolicaftor (10 µM) produced a significant increase in CFTR-dependent Isc compared to ETI alone.[2]

| Treatment Group | Cell Type | Nesolicaftor Concentration | Outcome | Reference |

| ETI + Nesolicaftor vs. ETI alone | Primary Human CFBE (F508del/F508del) | 10 µM | Significant increase in CFTR-dependent Isc | [2] |

| Nesolicaftor alone | 16HBE14o- cells (G542X-CFTR) | 30 µM | Increased CFTR function (larger change in inh-172 response) | [3] |

| Nesolicaftor alone | CFBE41o- cells (F508del-CFTR) | Dose-dependent | Increased F508del-CFTR function | [3] |

CFTR mRNA Expression

Consistent with its mechanism of action, Nesolicaftor has been demonstrated to increase the levels of CFTR mRNA in vitro.

| Treatment Group | Cell Type | Nesolicaftor Concentration | Outcome | Reference |

| ETI + Nesolicaftor vs. ETI alone | Primary Human CFBE (F508del/F508del) | 10 µM | Nearly five-fold increase in CFTR mRNA expression in the presence of TGF-β1 | [2] |

Rescue of CFTR Function in an Inflammatory Environment

Chronic inflammation in the airways of individuals with CF can negatively impact the efficacy of CFTR modulators. In vitro studies have shown that the pro-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) can inhibit the function of modulator-corrected F508del-CFTR.[2][4] Nesolicaftor has been shown to rescue this TGF-β1-induced inhibition of CFTR function, suggesting a potential benefit in the context of airway inflammation.[2][4]

| Treatment Group | Cell Type | Condition | Outcome | Reference |

| ETI + TGF-β1 + Nesolicaftor vs. ETI + TGF-β1 | Primary Human CFBE (F508del/F508del) | TGF-β1 (5 ng/mL) | Nesolicaftor reversed TGF-β1-induced reductions in CFTR conductance | [2][4] |

Furthermore, Nesolicaftor was also found to rescue the TGF-β1-induced increase in the pro-inflammatory cytokine IL-6 and partially reverse the increase in IL-8 levels.[2]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is adapted from studies characterizing CFTR modulator effects in primary human CFBE cells.

Materials:

-

Primary human CFBE cells cultured on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ringer's solution (e.g., Krebs-Henseleit buffer)

-

CFTR activators: Forskolin, IBMX

-

CFTR potentiator: Ivacaftor (VX-770)

-

CFTR inhibitor: CFTRinh-172

-

ENaC inhibitor: Amiloride

-

Nesolicaftor and other CFTR modulators of interest

Procedure:

-

Culture primary human CFBE cells on permeable supports until a confluent and differentiated monolayer is formed.

-

Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.

-

Bathe both sides of the epithelial monolayer with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.

-

Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-dependent chloride current.

-

Pre-incubate the cells with Nesolicaftor and/or other CFTR modulators for the desired duration (e.g., 24 hours).

-

To activate CFTR, add a cocktail of Forskolin and IBMX to the basolateral chamber.

-

Acutely add a CFTR potentiator, such as Ivacaftor, to the apical chamber to maximize the channel open probability.

-

Record the peak Isc, which represents the total CFTR-mediated chloride secretion.

-

To confirm that the measured current is CFTR-specific, add the CFTR inhibitor, CFTRinh-172, to the apical chamber and record the decrease in Isc.

-

The difference in Isc before and after the addition of CFTRinh-172 represents the CFTR-dependent current.

Quantitative Real-Time PCR (qRT-PCR) for CFTR mRNA Expression

Materials:

-

Treated and untreated CFBE cells

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers specific for CFTR and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the cDNA, qRT-PCR master mix, and specific primers for CFTR and the housekeeping gene.

-

Run the qRT-PCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CFTR mRNA expression, normalized to the housekeeping gene.

Conclusion

Nesolicaftor represents a novel therapeutic approach for cystic fibrosis by amplifying the amount of CFTR protein available for functional rescue by other modulators. In vitro studies have demonstrated its ability to increase CFTR mRNA levels and augment the function of corrected F508del-CFTR, particularly in the presence of pro-inflammatory stimuli. The experimental protocols detailed in this guide provide a framework for the continued investigation of Nesolicaftor and other CFTR amplifiers, which hold the potential to further enhance the efficacy of combination therapies for individuals with cystic fibrosis. Further research is warranted to explore the full potential of Nesolicaftor across a broader range of CFTR mutations and to elucidate its long-term effects on epithelial function.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of PTI-428

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTI-428, also known as nesolicaftor, is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator classified as a CFTR amplifier. It is designed to be used in combination with other CFTR modulators, such as correctors and potentiators, to treat cystic fibrosis (CF). CF is a genetic disorder resulting from mutations in the CFTR gene, which leads to the production of dysfunctional CFTR protein, a channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The primary mechanism of action of PTI-428 involves increasing the amount of CFTR protein produced by the cell.

Preclinical in vitro studies using human bronchial epithelial (HBE) cells have demonstrated that PTI-428 can significantly increase the total amount of functional CFTR protein. This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of PTI-428.